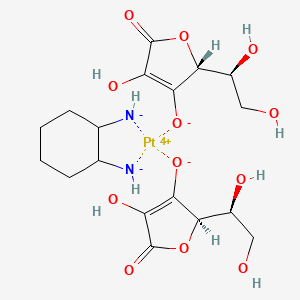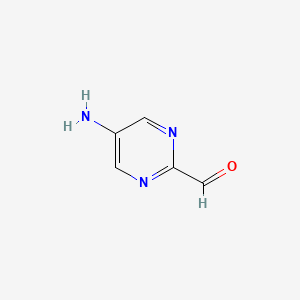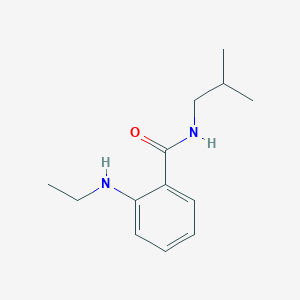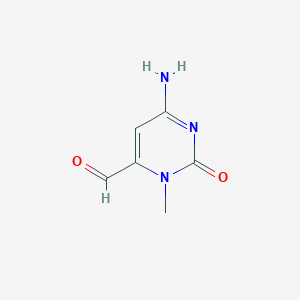
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-ketoesters with guanidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of genetic material and antiviral drugs.
Medicine: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in biological systems. For example, as a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The molecular targets and pathways involved can vary, but they often include key enzymes in nucleotide metabolism and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbaldehyde
- 6-Amino-1,3-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
- 6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
Uniqueness
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique reactivity and interactions compared to other pyrimidine derivatives. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-amino-3-methyl-2-oxopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-4(3-10)2-5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11) |
InChI Key |
BTJOFIFPVQNKNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=NC1=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




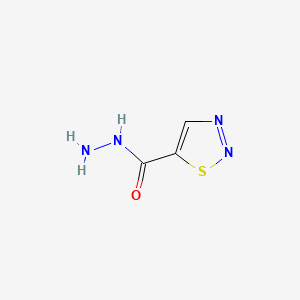

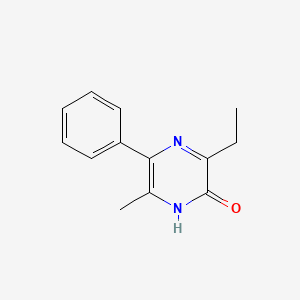
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
